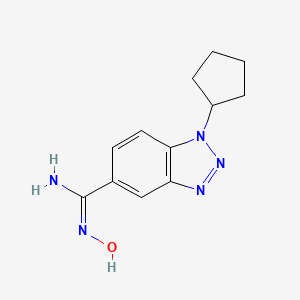![molecular formula C15H21N3O5S B7875606 1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875606.png)
1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from pyrrole derivatives, the initial step involves the formation of the pyrrolidin-1-ylcarbonyl group.
The next stage includes the sulfonylation reaction, which introduces the sulfonyl group to the pyrrole ring.
The final step incorporates the piperidine-3-carboxylic acid via a coupling reaction. Each step typically employs standard reagents and conditions such as dehydrating agents, base catalysts, and appropriate solvents.
Industrial Production Methods
The industrial synthesis often employs continuous flow techniques to optimize yields and minimize waste.
These methods ensure high purity and scalability, often integrating automated systems for monitoring and controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings.
Reduction: : Reduction reactions typically target the carbonyl and carboxylic acid groups.
Substitution: : Various substitution reactions can occur, especially on the pyrrole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substitution conditions often involve nucleophiles like halides or amines.
Major Products
Oxidation typically yields derivatives with additional carbonyl or hydroxyl groups.
Reduction forms alcohols or amines from the carboxylic acid or carbonyl groups.
Substitution reactions produce a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications: 1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid finds applications across multiple scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Its interactions with various biological molecules make it a useful probe in biochemical studies.
Industry: : Utilized in the development of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action: The compound's effects are primarily mediated through its interactions with molecular targets such as enzymes and receptors. Its structure allows it to:
Bind to active sites of enzymes, potentially inhibiting or modifying their activity.
Interact with cellular receptors, possibly altering signal transduction pathways.
Engage in hydrogen bonding, Van der Waals forces, and electrostatic interactions, stabilizing its binding to targets and influencing molecular pathways.
Comparison with Similar Compounds: Compared to other sulfonyl- and carboxylic acid-containing compounds, this compound stands out due to its unique combination of a piperidine ring with pyrrole and pyrrolidine groups. This unique structure enables distinctive interactions and applications not commonly observed in similar compounds.
List of Similar Compounds
1-[sulfonyl]-piperidine-3-carboxylic acid derivatives.
Pyrrole and pyrrolidine sulfonyl compounds.
Compounds featuring both piperidine and carboxylic acid functionalities.
Hope that helps!
Properties
IUPAC Name |
1-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c19-14(17-5-1-2-6-17)13-8-12(9-16-13)24(22,23)18-7-3-4-11(10-18)15(20)21/h8-9,11,16H,1-7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSBXKIMWWWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]propanoic acid](/img/structure/B7875527.png)
![4-({[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7875534.png)
![N-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]-beta-alanine](/img/structure/B7875539.png)
![5-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B7875540.png)
![N-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-methylglycine](/img/structure/B7875548.png)
![1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875560.png)
![4-[({[5-(Aminocarbonyl)thien-3-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B7875565.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)-3-methylpentanoic acid](/img/structure/B7875566.png)

![3-{[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid](/img/structure/B7875580.png)
![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875591.png)
![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7875600.png)
![(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7875612.png)
![(methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7875633.png)
